molecular formula C19H14ClF2N3O2 B2691587 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one CAS No. 1173050-93-5

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B2691587
CAS No.: 1173050-93-5
M. Wt: 389.79
InChI Key: QTEPKXGPOTXBMH-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one is a heterocyclic compound that contains an oxadiazole ring and a pyrrolidinone ring.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2/c20-15-4-2-1-3-14(15)18-23-19(27-24-18)12-7-17(26)25(10-12)9-11-5-6-13(21)8-16(11)22/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEPKXGPOTXBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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